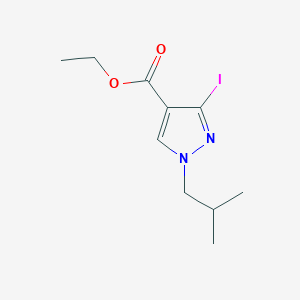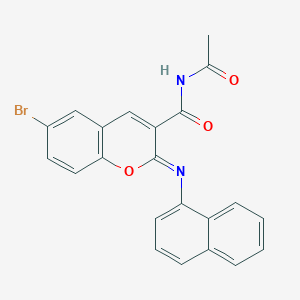![molecular formula C18H19ClN6O2S B2581524 4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2319638-37-2](/img/structure/B2581524.png)
4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, and a benzenesulfonamide moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a heterocyclic ring that contains nitrogen atoms . This could potentially allow the compound to participate in a variety of chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, triazolothiadiazines can participate in reactions with various nucleophiles .Wissenschaftliche Forschungsanwendungen
Anti-Asthmatic Activities
Research has revealed that certain compounds structurally related to 4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide have shown potential in treating asthma. A study highlighted the synthesis of similar compounds which inhibited bronchoconstriction in guinea pigs, indicating their potential anti-asthmatic activities (Kuwahara et al., 1997).
Cytotoxic Properties
Compounds structurally similar to the subject chemical have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. In a study, these compounds demonstrated potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines and human breast adenocarcinoma cells (Mamta et al., 2019).
Anticancer Activity
Another study focused on derivatives of the compound, which showed moderate to high anticancer activity. This indicates the potential of these compounds in developing new anticancer therapies (Brzozowski, 1998).
Antimicrobial Evaluation
Research on compounds structurally related to this compound also includes their antimicrobial properties. A study synthesized and tested a series of compounds for antimicrobial activity against bacteria and fungi, showing variable and modest activities (Kumara et al., 2013).
Antitumor Activity
There's also evidence of antitumor properties in similar compounds. A study reported the synthesis of triazolo[4,3-a]pyrimidin-6-sulfonamide with thiazolidinone moiety, which showed inhibitory effects on the growth of various cancer cell lines (Hafez & El-Gazzar, 2009).
Antibacterial and Antifungal Properties
Furthermore, research on pyrazoline and pyrazole derivatives, which are structurally related, showed significant antibacterial and antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Hassan, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a triazolo-pyridazine structure are often associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of such compounds can vary widely depending on the exact structure and functional groups present.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-23(28(26,27)15-6-4-13(19)5-7-15)14-10-24(11-14)17-9-8-16-20-21-18(12-2-3-12)25(16)22-17/h4-9,12,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXKGWPPCIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)

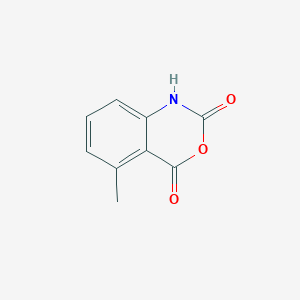
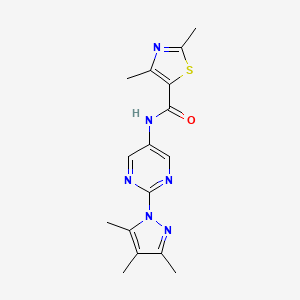
![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)
![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)
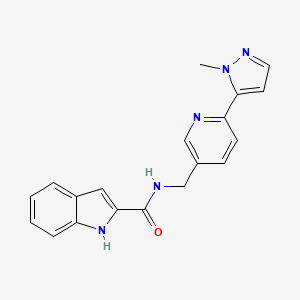
![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)
![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

